Boc-Pen(pMeBzl)-OH.DCHA: A Technical Guide for Peptide Synthesis
Boc-Pen(pMeBzl)-OH.DCHA: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(tert-Butoxycarbonyl)-S-(p-methylbenzyl)-penicillamine dicyclohexylammonium salt, commonly abbreviated as Boc-Pen(pMeBzl)-OH.DCHA, is a protected amino acid derivative crucial for the synthesis of peptides with unique structural and functional properties. Penicillamine, a non-proteinogenic amino acid, is characterized by the presence of gem-dimethyl groups on its β-carbon, which imparts significant conformational constraints upon the peptide backbone. This feature is highly valuable in drug design and development for creating peptides with enhanced stability, receptor selectivity, and specific biological activities.
This technical guide provides a comprehensive overview of the properties, applications, and detailed methodologies for the use of Boc-Pen(pMeBzl)-OH.DCHA in solid-phase peptide synthesis (SPPS).
Chemical and Physical Properties
Boc-Pen(pMeBzl)-OH.DCHA is supplied as a dicyclohexylammonium (DCHA) salt to improve its crystallinity, stability, and handling. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the p-methylbenzyl (pMeBzl) group protects the thiol side chain.
| Property | Value | References |
| Molecular Formula | C₃₀H₅₀N₂O₄S | [1][2][3] |
| Molecular Weight | 534.8 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Inferred from typical properties of amino acid DCHA salts |
| CAS Number | 198474-61-2 (L-form); 198470-36-9 (D-form) | [3][4] |
| Purity | Typically ≥98% | [1] |
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-Pen(pMeBzl)-OH.DCHA is a key building block in Boc-chemistry-based solid-phase peptide synthesis. The protecting groups are strategically chosen for their differential lability, allowing for the selective deprotection of the N-terminal Boc group while the pMeBzl side-chain protection remains intact throughout the peptide chain elongation.
General SPPS Workflow using Boc-Pen(pMeBzl)-OH.DCHA
The incorporation of a Boc-Pen(pMeBzl)-OH residue into a growing peptide chain on a solid support follows a cyclical process of deprotection, neutralization, and coupling.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in utilizing Boc-Pen(pMeBzl)-OH.DCHA in SPPS.
Removal of the Dicyclohexylammonium (DCHA) Salt
Prior to its use in coupling, the free acid form of Boc-Pen(pMeBzl)-OH must be generated from its DCHA salt.
Materials:
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Boc-Pen(pMeBzl)-OH.DCHA
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Ethyl acetate (EtOAc)
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1 M Potassium bisulfate (KHSO₄) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve the Boc-Pen(pMeBzl)-OH.DCHA salt in ethyl acetate.
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Transfer the solution to a separatory funnel.
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Wash the organic layer with 1 M KHSO₄ solution three times to remove the dicyclohexylamine.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter to remove the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator to yield the free acid, Boc-Pen(pMeBzl)-OH, as a foam or oil.
Coupling of Boc-Pen(pMeBzl)-OH
Due to the steric hindrance from the gem-dimethyl groups of the penicillamine residue, optimized coupling conditions are recommended to ensure high coupling efficiency.
Recommended Coupling Reagents and Expected Efficiency:
| Coupling Reagent | Base | Activation | Coupling Time | Expected Efficiency | Notes |
| HBTU/HOBt | DIEA | In situ | 1-2 hours | High | Generally provides good results with hindered residues. |
| HATU/HOAt | DIEA | In situ | 1-2 hours | Very High | Often used for particularly difficult couplings. |
| DIC/HOBt | DIEA (for neutralization) | Pre-activation or in situ | 2-4 hours | Moderate to High | May require double coupling for quantitative results. |
General Coupling Protocol (using HBTU):
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Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
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Activation Mixture: In a separate vessel, dissolve Boc-Pen(pMeBzl)-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
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Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 5-10 minutes.
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Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
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Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction (a negative result indicates completion).
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Washing: After complete coupling, wash the resin thoroughly with DMF, followed by DCM, and then methanol to remove excess reagents and byproducts.
N-terminal Boc Deprotection
The temporary Boc protecting group is removed using a moderately strong acid.
Procedure:
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Treat the peptide-resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.
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Agitate the mixture for 20-30 minutes at room temperature.
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Drain the TFA solution.
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Wash the resin thoroughly with DCM to remove residual acid.
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Proceed to the neutralization step before the next coupling cycle.
Final Cleavage and pMeBzl Deprotection
At the end of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups, including the pMeBzl group, are removed simultaneously. This typically requires a strong acid.
Cleavage Cocktail:
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A common reagent for the cleavage of the pMeBzl group is anhydrous hydrogen fluoride (HF). A typical cleavage cocktail consists of HF:p-cresol (9:1) at 0°C for 1 hour.
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Caution: Anhydrous HF is extremely corrosive and toxic and requires specialized equipment and handling procedures.
General Procedure (HF Cleavage):
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Place the dried peptide-resin in a specialized HF cleavage apparatus.
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Add the scavenger (e.g., p-cresol).
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Condense the anhydrous HF into the reaction vessel at low temperature.
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Allow the reaction to proceed at 0°C for the specified time.
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Remove the HF by evaporation under a stream of nitrogen.
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Precipitate the crude peptide with cold diethyl ether.
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Collect the peptide by filtration or centrifugation.
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Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Relevance of Penicillamine-Containing Peptides
While Boc-Pen(pMeBzl)-OH.DCHA is a synthetic building block and not directly involved in signaling pathways, its incorporation into peptides can lead to compounds with significant biological activity. The conformational constraints imposed by the penicillamine residue can enhance the peptide's affinity and selectivity for its target receptor. For example, penicillamine substitution has been used to develop potent and selective analgesic peptides that act as antagonists for nicotinic acetylcholine receptors (nAChRs), offering a potential non-opioid-based mechanism for pain treatment.[5] The resulting peptides can then modulate various signaling pathways downstream of these receptors.
Conclusion
Boc-Pen(pMeBzl)-OH.DCHA is an invaluable reagent for the synthesis of conformationally constrained peptides. Its use in a Boc-based SPPS strategy, with appropriate considerations for its steric hindrance during coupling and the robust conditions required for final deprotection, enables the creation of novel peptide therapeutics with improved pharmacological profiles. The detailed protocols provided in this guide offer a framework for the successful incorporation of this unique amino acid into complex peptide structures, paving the way for further advancements in drug discovery and development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Boc-D-Pen(Mbzl)-OH · DCHA - Creative Peptides [creative-peptides.com]
- 3. Boc-L-Pen(MBzl)-OH*DCHA - Creative Peptides [creative-peptides.com]
- 4. 198474-61-2|Boc-Pen(pMeBzl)-OH.DCHA|BLD Pharm [bldpharm.com]
- 5. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
